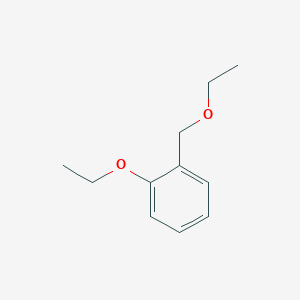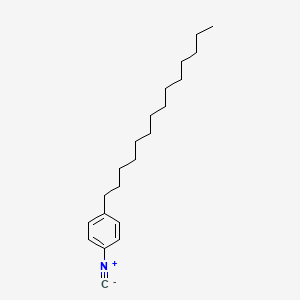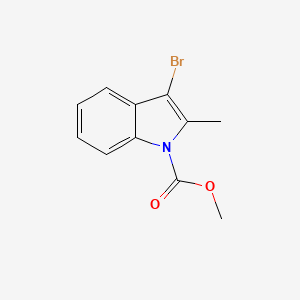
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 3rd position, a methyl group at the 2nd position, and a carboxylate ester group at the 1st position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-methyl-1H-indole-1-carboxylate typically involves the bromination of 2-methyl-1H-indole-1-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The use of palladium-catalyzed intramolecular oxidative coupling is another method that can be employed for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding indole derivatives or reduced to remove the bromine atom.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced indole derivatives with modified electronic properties.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis and material science.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole moiety. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of various molecular targets, including receptors, enzymes, and ion channels, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-bromo-1H-indole-3-carboxylate: Another brominated indole derivative with similar synthetic and biological properties.
Methyl 3-bromo-1H-indole-2-carboxylate: A compound with a bromine atom at the 3rd position and a carboxylate ester group at the 2nd position.
Uniqueness: Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
143952-55-0 |
|---|---|
Molekularformel |
C11H10BrNO2 |
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
methyl 3-bromo-2-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-7-10(12)8-5-3-4-6-9(8)13(7)11(14)15-2/h3-6H,1-2H3 |
InChI-Schlüssel |
DZOIEVLOQDAGSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


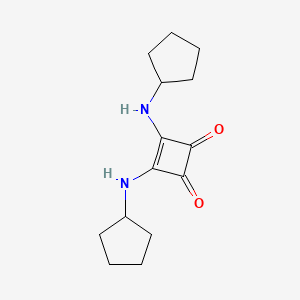

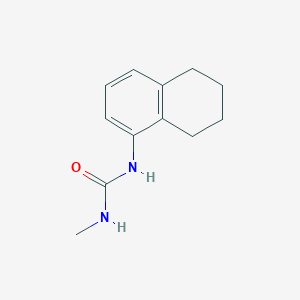
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
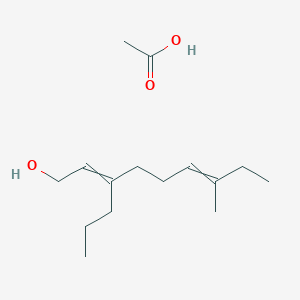
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)

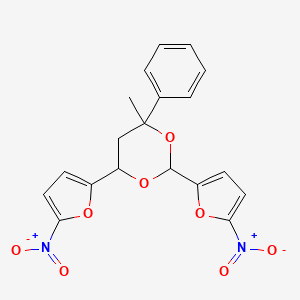
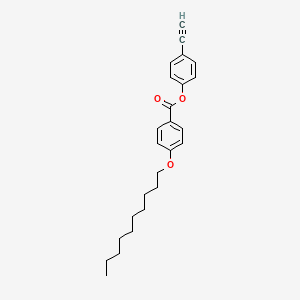
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
